1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester (MICA-2B) is an organic compound belonging to the family of carboxylic acid esters. It is primarily used in the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and dyes. MICA-2B is a valuable reagent used in laboratory experiments due to its high reactivity and solubility. It is also used in various scientific research applications, such as drug discovery and drug development.
Scientific Research Applications
Antiviral Applications
Indole derivatives, such as 1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester, have shown promising antiviral activities. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .
Anti-inflammatory Applications
Indole derivatives have also been investigated for their anti-inflammatory properties. For example, 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid showed significant anti-inflammatory activity .
Anticancer Applications
Indole derivatives have been found to possess anticancer properties. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Anti-HIV Applications
Indole derivatives have shown potential in the treatment of HIV. Their ability to bind with high affinity to multiple receptors makes them a valuable resource for developing new anti-HIV drugs .
Antioxidant Applications
Indole derivatives have been found to possess antioxidant properties. This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties, making them potentially useful in the treatment of various bacterial and fungal infections .
Antitubercular Applications
Indole derivatives have been found to possess antitubercular properties. This makes them potentially useful in the treatment of tuberculosis .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes. Their ability to bind with high affinity to multiple receptors makes them a valuable resource for developing new antidiabetic drugs .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
(2-bromophenyl)methyl 1-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-19-10-14(13-7-3-5-9-16(13)19)17(20)21-11-12-6-2-4-8-15(12)18/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYPEGHCABFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.